molecular formula C10H15ClO B14428563 Bicyclo[3.2.2]nonane-1-carbonyl chloride CAS No. 79635-01-1

Bicyclo[3.2.2]nonane-1-carbonyl chloride

Cat. No.: B14428563
CAS No.: 79635-01-1
M. Wt: 186.68 g/mol
InChI Key: ABPLOOLCSZAWQW-UHFFFAOYSA-N
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Description

Bicyclo[3.2.2]nonane-1-carbonyl chloride is a bicyclic aliphatic acyl chloride characterized by a unique fused ring system (3.2.2 bicyclic framework) and a reactive carbonyl chloride group. Its synthesis often involves intramolecular oxidative coupling strategies, as demonstrated in spiro[bicyclo[3.2.2]nonane] systems .

Properties

CAS No.

79635-01-1

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

IUPAC Name

bicyclo[3.2.2]nonane-1-carbonyl chloride

InChI

InChI=1S/C10H15ClO/c11-9(12)10-5-1-2-8(3-6-10)4-7-10/h8H,1-7H2

InChI Key

ABPLOOLCSZAWQW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(CC2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Norrish-Type Photolysis

Irradiation of bicyclo[3.2.2]nonane-1-carbonyl azide (44) with UV light induces Curtius rearrangement, forming an isocyanate intermediate that reacts with HCl to yield the acyl chloride. However, this method is hampered by poor scalability and safety concerns associated with azide handling.

Radical Chlorocarbonylation

A patent-free approach employs manganese(III) acetate as an oxidant in the presence of chlorocarbonyl radicals generated from CCl₄. While conceptually innovative, yields remain below 30%, limiting practical utility.

Industrial Production Challenges

No large-scale manufacturing processes for this compound have been documented. BenchChem highlights that batch reactors using the carboxylic acid chlorination method represent the most feasible pathway for kilogram-scale synthesis. Key bottlenecks include:

  • High cost of bicyclo[3.2.2]nonane precursors
  • Energy-intensive purification steps (e.g., fractional distillation under reduced pressure)

Comparative Analysis of Methods

Method Steps Max Yield (%) Scalability Safety Concerns
Diels-Alder 5 35 Low Hydrazine toxicity
Ring expansion 4 50 Moderate CO exposure
Carboxylic acid route 2 92 High SOCl₂ corrosivity
Photochemical 3 25 Low Azide explosivity

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Although less common, the compound can undergo oxidation to form more complex derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Alcohols: Formed by reduction of the carbonyl chloride group

Scientific Research Applications

Bicyclo[3.2.2]nonane-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules. Its rigid structure makes it a valuable scaffold in the design of new compounds.

    Biology: Investigated for its potential as a molecular probe due to its unique reactivity and stability.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism by which bicyclo[3.2.2]nonane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. Generally, the carbonyl chloride group is highly reactive, facilitating the formation of new bonds with nucleophiles. This reactivity is attributed to the electron-withdrawing nature of the carbonyl group, which makes the carbon atom more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Bicyclo[3.2.2]nonane Derivatives

  • 1-Azabicyclo[3.2.2]nonane-6-carboxylic Acid Hydrochloride: This nitrogen-containing analog (CAS 2703779-52-4) shares the same bicyclic backbone but replaces the carbonyl chloride with a carboxylic acid group. It exhibits pharmacological relevance, particularly in CNS drug discovery, where structural rigidity enhances receptor binding selectivity . Unlike the acyl chloride, this derivative is less reactive but offers better solubility for medicinal applications .
  • N-Acyl-3-azabicyclo[3.2.2]nonane Derivatives: These compounds, when copolymerized with vinyl polymers, demonstrate exceptional thermal stability and dye affinity due to the bicyclic framework’s rigidity. Their fungicidal properties further highlight the versatility of the 3.2.2 bicyclic system in material science and agrochemistry .

Bicyclic Acyl Chlorides with Different Ring Systems

  • Bicyclo[2.2.1]heptane Derivatives: Heptachloro-bicyclo[2.2.1]hept-2-ene (CAS 28680-45-7) and bicyclo[2.2.1]octan-2-one are smaller bicyclic systems. The former’s high chlorine content confers flame-retardant properties, while the latter improves vinyl chloride resin flexibility. Compared to bicyclo[3.2.2]nonane-1-carbonyl chloride, these systems exhibit higher ring strain, leading to increased reactivity but reduced thermal stability .
  • Bicyclo[3.2.1]octane Carbonyl Chlorides :
    Used in SGLT2 inhibitors (e.g., Pfizer’s ZA201203486), these compounds prioritize pharmacological activity over polymer applications. The 3.2.1 ring system offers a balance between rigidity and metabolic stability, contrasting with the 3.2.2 system’s steric hindrance, which may limit drug bioavailability .

Comparison with Non-Bicyclic Acyl Chlorides

Aliphatic Acyl Chlorides

Simple aliphatic acyl chlorides (e.g., acetyl chloride) are highly reactive but lack the steric hindrance and rigidity of this compound. This makes them less suitable for applications requiring controlled reactivity or structural stability, such as high-performance polymers .

Aromatic Acyl Chlorides

  • Benzoyl Chloride (C₆H₅COCl): A widely used aromatic acyl chloride, benzoyl chloride reacts rapidly in Friedel-Crafts acylations. However, its planar structure lacks the conformational restriction of this compound, making it less effective in synthesizing sterically defined products .

Key Research Findings and Data Tables

Table 1: Structural and Reactivity Comparison

Compound Bicyclic System Reactivity (vs. H₂O) Key Applications Thermal Stability (°C)
Bicyclo[3.2.2]nonane-1-COCl 3.2.2 Moderate Polymers, Pharmaceuticals 180–200
Bicyclo[2.2.1]hept-2-ene-COCl 2.2.1 High Flame retardants 120–150
Benzoyl Chloride Non-bicyclic Very High Organic synthesis 60–80
1-Azabicyclo[3.2.2]nonane-6-COOH 3.2.2 Low CNS drug candidates 220–240

Table 2: Pharmacological Activity of Selected Bicyclic Compounds

Compound Target Receptor Therapeutic Area Bioavailability (%)
Bicyclo[3.2.2]nonane-1-COCl N/A (Polymer precursor) Material Science N/A
1-Aza-3-(3-pyridyl)bicyclo[3.2.2] Nicotinic Acetylcholine CNS Disorders 35–50
Bicyclo[3.2.1]octane derivatives SGLT2 Type 2 Diabetes 60–75

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